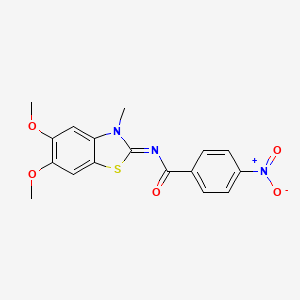![molecular formula C12H17ClN2O2 B2783143 tert-butyl N-[(2-amino-4-chlorophenyl)methyl]carbamate CAS No. 2170207-50-6](/img/structure/B2783143.png)
tert-butyl N-[(2-amino-4-chlorophenyl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-butyl N-[(2-amino-4-chlorophenyl)methyl]carbamate” is a chemical compound with the CAS Number: 2170207-50-6 . It has a molecular weight of 256.73 and is typically stored at 4°C . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is "tert-butyl (2-amino-4-chlorobenzyl)carbamate" . The InChI code is "1S/C12H17ClN2O2/c1-12(2,3)17-11(16)15-7-8-4-5-9(13)6-10(8)14/h4-6H,7,14H2,1-3H3,(H,15,16)" .Physical And Chemical Properties Analysis
The compound is a powder and is stored at 4°C .Aplicaciones Científicas De Investigación
Synthesis Methods
- The synthesis and reactions of silyl carbamates have been explored, demonstrating the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates. This process highlights the utility of silyl carbamate as a novel species for reacting with a variety of electrophiles to yield N-ester type compounds in high yield (Sakaitani & Ohfune, 1990).
Structural Analysis and Hydrogen Bonding
- A study on carbamate derivatives has analyzed the interplay of strong and weak hydrogen bonds, with particular attention to how molecules assemble into a three-dimensional architecture through N-H⋯O, N-H⋯Se, C-H⋯O, C-H⋯Cl, and C-H⋯π hydrogen bonds. This work provides insights into the molecular environments and the nature of interactions within crystal structures (Das et al., 2016).
Reactions and Functionalization
- The generation of α-aminated methyllithium by catalyzed lithiation of a N-(chloromethyl) carbamate has been detailed, showcasing the ability to produce functionalized carbamates. This method emphasizes the versatility of carbamates in synthesizing substituted diols and amino alcohols through selective reactions and deprotections (Ortiz, Guijarro, & Yus, 1999).
Applications in Asymmetric Synthesis
- Research on tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate explores its conversion into spirocyclopropanated analogues of insecticides, highlighting the compound's utility in the synthesis of biologically active compounds through key steps like cocyclization. This synthesis process demonstrates the application of carbamates in creating structurally complex and functionally diverse molecules (Brackmann et al., 2005).
Advanced Materials and NMR Tagging
- A study introduced O-tert-Butyltyrosine as an NMR tag for high-molecular-weight systems, allowing for the measurement of submicromolar ligand binding affinities without isotope labeling. The tert-butyl group in this context serves as a unique NMR tag due to its distinct spectral properties, facilitating the study of protein structures and interactions in solution (Chen et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-[(2-amino-4-chlorophenyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2/c1-12(2,3)17-11(16)15-7-8-4-5-9(13)6-10(8)14/h4-6H,7,14H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGDRIQAKJXDSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

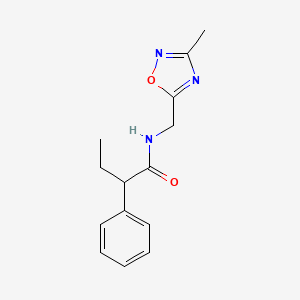
![(Z)-N-[2-(Benzenesulfinyl)ethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide](/img/structure/B2783063.png)
![N-(2-(6-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2783066.png)
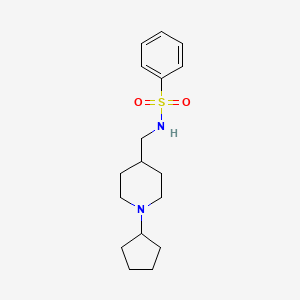
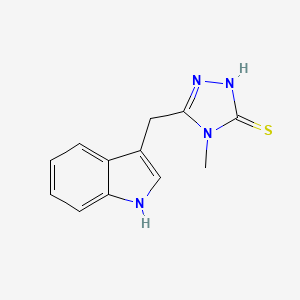

![N-[4-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2783071.png)
![2-[1-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2783072.png)

![2-[(5-Butan-2-ylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2783078.png)
![2-Benzamido-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid](/img/structure/B2783079.png)
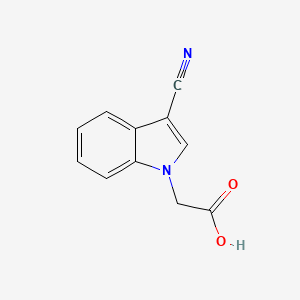
![2-methoxy-5-[2-(propan-2-yl)-2H-tetrazol-5-yl]aniline](/img/structure/B2783082.png)
